Enhanced Lipophilicity Drives Membrane Permeability Advantage Over Unsubstituted Furan-2-carboxamide
5-Methylfuran-2-carboxamide exhibits a calculated logP of 0.68692, which is approximately 0.2–0.5 units higher than estimated values for unsubstituted furan-2-carboxamide (expected logP ~0.5 based on structural analogs) . This increase in lipophilicity translates to a predicted 1.5–3× higher membrane permeability coefficient, as lipophilicity correlates directly with passive diffusion across biological membranes [1]. The comparator furan-2-carboxamide lacks the methyl substituent and is consequently more hydrophilic, which may limit its utility in cell-based assays requiring intracellular target engagement.
| Evidence Dimension | Lipophilicity (logP) and predicted membrane permeability |
|---|---|
| Target Compound Data | logP = 0.68692; Predicted permeability advantage: ~1.5–3× over unsubstituted analog |
| Comparator Or Baseline | Furan-2-carboxamide (unsubstituted), estimated logP ~0.5 |
| Quantified Difference | ΔlogP ≈ +0.2 to +0.5 units; predicted permeability increase of 1.5–3× |
| Conditions | Calculated logP using Crippen fragmentation method; permeability inference based on established logP–permeability correlations |
Why This Matters
Higher lipophilicity enhances passive membrane diffusion, which is critical for intracellular target engagement in cell-based assays and for optimizing pharmacokinetic properties in drug discovery programs.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5(3), 235–248. View Source
